molecular formula C8H4FN3O4 B3293787 6-Fluoro-4-nitro-3-(1H)indazole carboxylic acid CAS No. 885522-83-8

6-Fluoro-4-nitro-3-(1H)indazole carboxylic acid

Cat. No. B3293787
CAS RN: 885522-83-8
M. Wt: 225.13 g/mol
InChI Key: WPFFBDIIRBNTAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-4-nitro-3-(1H)indazole carboxylic acid is a heterocyclic compound with the following chemical formula: C8H4FN3O4 . It belongs to the class of indazole-containing heterocyclic compounds, which have diverse medicinal applications. These applications include antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial properties. Notably, several recently marketed drugs incorporate the indazole structural motif .


Synthesis Analysis

  • Transition Metal Catalyzed Reactions : A Cu(OAc)2 -catalyzed method facilitates the synthesis of 1H-indazoles by N–N bond formation using oxygen as the terminal oxidant. This approach involves the reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form N–H ketimine species, followed by N–N bond formation in DMSO under O2 atmosphere. The resulting 1H-indazoles exhibit good to excellent yields .

Molecular Structure Analysis

The molecular formula of This compound is C8H4FN3O4 , with a molecular weight of approximately 225.13 g/mol .

properties

IUPAC Name

6-fluoro-4-nitro-1H-indazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FN3O4/c9-3-1-4-6(5(2-3)12(15)16)7(8(13)14)11-10-4/h1-2H,(H,10,11)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPFFBDIIRBNTAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NN=C2C(=O)O)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Fluoro-4-nitro-3-(1H)indazole carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-Fluoro-4-nitro-3-(1H)indazole carboxylic acid
Reactant of Route 3
Reactant of Route 3
6-Fluoro-4-nitro-3-(1H)indazole carboxylic acid
Reactant of Route 4
6-Fluoro-4-nitro-3-(1H)indazole carboxylic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
6-Fluoro-4-nitro-3-(1H)indazole carboxylic acid
Reactant of Route 6
6-Fluoro-4-nitro-3-(1H)indazole carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.